(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone
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Overview
Description
This complex compound belongs to the class of macrocyclic polyketides . Its intricate structure features multiple rings and functional groups. Let’s break it down:
Stereochemistry: The compound has a specific stereochemical arrangement denoted by the (1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S) prefix.
Functional Groups: It contains hydroxyl groups (dihydroxy), carbonyl groups (tetrone), and an intriguing 13,15-diene moiety.
Preparation Methods
Synthetic Routes:: While there are several synthetic approaches, one common method involves cyclization of a precursor. Key steps include ring formation and subsequent oxidation/reduction reactions. Researchers have explored both chemoenzymatic and chemical routes.
Reaction Conditions::Cyclization: Intramolecular reactions under controlled conditions.
Oxidation/Reduction: Employing suitable reagents and catalysts.
Industrial Production:: Industrial-scale synthesis typically involves optimized processes, ensuring high yields and purity.
Chemical Reactions Analysis
Reaction Types::
Oxidation: Oxidative cleavage of double bonds.
Reduction: Reduction of carbonyl groups.
Substitution: Functional group modifications.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Acid-catalyzed or base-catalyzed reactions.
- Formation of the 13,15-diene system.
- Hydroxylation at specific positions.
Scientific Research Applications
Chemistry::
Natural Product Chemistry: Studying its biosynthesis and analogs.
Total Synthesis: Challenging targets for synthetic chemists.
Antibacterial Properties: Investigating its potential as an antibiotic.
Anticancer Activity: Screening for selective cytotoxicity.
Enzyme Inhibition: Targeting specific enzymes.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Crop protection.
Mechanism of Action
The compound likely interacts with cellular targets, affecting metabolic pathways. Further research is needed to unravel its precise mechanism.
Comparison with Similar Compounds
While unique, it shares features with related polyketides. Notable analogs include and .
Properties
CAS No. |
152221-21-1 |
---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
JMNMXSXLYDOMTI-ZIKQACNZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |
Origin of Product |
United States |
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